2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
Description
2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide (CAS: 308103-49-3) is a bicyclic amine derivative with the molecular formula C₁₁H₁₄BrFN₂ and a molecular weight of 273.149 g/mol . The compound features two stereocenters in the (1S,4S) configuration, contributing to its chiral properties. It is widely utilized in asymmetric organocatalysis and medicinal chemistry due to its rigid bicyclic framework, which enhances stereochemical control in synthetic reactions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMUZFRUGPXOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epimerization–Lactamization Cascade Reaction
A key method for synthesizing 2,5-diazabicyclo[2.2.1]heptane derivatives, including fluorophenyl-substituted analogs, is the epimerization–lactamization cascade starting from functionalized 4-aminoproline methyl esters.
- Starting Material: (2S,4R)-4-aminoproline methyl esters.
- Reaction Conditions: Basic conditions promote 2-epimerization of the aminoproline derivative.
- Mechanism: The epimerized (2R)-epimer undergoes intramolecular aminolysis forming bridged lactam intermediates.
- Critical Factors: Use of electron-withdrawing N-protective groups and strong bases enhances the cascade efficiency.
- Outcome: The reaction yields (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives with controlled stereochemistry.
This method provides a stereoselective approach to the bicyclic framework, which can be further functionalized to introduce the 4-fluorophenyl group.
Multicomponent Synthesis Approach
Another synthetic strategy involves multicomponent reactions to prepare substituted 2,5-diazabicyclo[2.2.1]heptane derivatives:
- Procedure: The method combines several reactants in a single reaction vessel to form the bicyclic core with desired substituents.
- Example: Synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates demonstrates the feasibility of multicomponent routes.
- Starting Compound: The bicyclic amine intermediate is often prepared following established protocols (e.g., Regla and Juaristi methods).
- Advantages: This approach allows rapid generation of diverse derivatives with potential for further functionalization, including fluorophenyl substitution.
Salt Formation: Hydrobromide Preparation
The hydrobromide salt form of the compound is typically prepared by:
- Neutralization: Reacting the free base 2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane with hydrobromic acid.
- Purpose: This salt formation increases water solubility, improves stability, and facilitates handling in formulation and analytical studies.
- Characterization: The hydrobromide salt exhibits a melting point of 225–230 °C and optical rotation [α]22/D −68° (c = 1 in H2O).
Comparative Data Table of Preparation Methods
Summary of Research Findings
- The epimerization–lactamization cascade is a robust, stereoselective method allowing the construction of the diazabicycloheptane core with precise control over stereochemistry, essential for biological activity.
- Multicomponent reactions provide a versatile synthetic platform to access diverse derivatives, including those with fluorophenyl substitution, facilitating medicinal chemistry exploration.
- The hydrobromide salt form is preferred for pharmaceutical and biochemical research due to improved physicochemical properties, such as solubility and stability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group undergoes aromatic nucleophilic substitution under specific conditions. The electron-withdrawing fluorine atom activates the aromatic ring for substitution at the para position (relative to fluorine). Common nucleophiles include:
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Hydroxide ions (OH⁻)
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Amines (e.g., primary/secondary amines)
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Thiols
Example Reaction:
Reaction conditions (e.g., temperature, solvent) are critical but not explicitly detailed in available sources .
Ring-Opening Reactions
The bicyclo[2.2.1]heptane system participates in acid-catalyzed ring-opening reactions , likely due to strain in the norbornane-like structure. Protonation of the secondary amine facilitates cleavage of the bicyclic framework:
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In strong acidic media (e.g., HCl), the ring opens to form linear amines.
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Ring-opening products may serve as intermediates for further functionalization.
Coordination Chemistry
The nitrogen atoms in the diazabicyclo system act as bidentate ligands for transition metals:
| Metal Ion | Coordination Product | Application |
|---|---|---|
| Cu(II) | [Cu(L)₂]²⁺ | Catalysis |
| Pd(II) | [Pd(L)Cl₂] | Cross-coupling reactions |
Stoichiometry and geometry of complexes remain underexplored in published data .
Functionalization at Nitrogen Centers
The secondary amines undergo alkylation and acylation :
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | CH₃I | N-Methyl derivative |
| Acylation | Acetyl chloride | N-Acetylated bicyclic compound |
These modifications enhance solubility or alter biological activity .
Hydrogenation Reactions
While the bicyclic structure is fully saturated, the fluorophenyl group may undergo catalytic hydrogenation :
This reaction is typically performed under high-pressure H₂ conditions.
Comparative Reactivity
A comparison with structurally similar compounds reveals key differences:
| Compound | Key Reactivity Difference |
|---|---|
| 2-(4-Chlorophenyl) analog | Slower nucleophilic substitution |
| Piperazine-based analogs | Reduced bicyclic strain → fewer ring-opening reactions |
Unresolved Mechanistic Questions
Current literature gaps include:
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Exact kinetic parameters for substitution reactions
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Influence of the hydrobromide counterion on reactivity
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Stereochemical outcomes of asymmetric syntheses
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential in developing new medications aimed at treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drugs targeting conditions such as depression and anxiety. Studies have shown that it can modulate neurotransmitter systems effectively, which is crucial for managing these disorders .
Neuropharmacology
In neuropharmacological research, this compound is studied for its effects on neurotransmitter systems. Research indicates that it can influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. This has led to insights into how to manage conditions like depression or anxiety more effectively .
Chemical Synthesis
(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide serves as a valuable building block in organic synthesis. It allows chemists to create more complex molecules that can be used in various applications, including drug discovery and development of novel therapeutic agents .
Biochemical Research
The compound is utilized in studies investigating the mechanisms of action of certain biological pathways. This research helps scientists understand disease processes at a molecular level, contributing to the development of targeted therapies .
Material Science
Its unique structural properties may be leveraged in material science for developing new materials, particularly in creating polymers or composites with enhanced characteristics. The potential applications include electronics and advanced materials engineering .
Case Study 1: Neuropharmacological Effects
A study published in 2021 explored the effects of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide on various cell lines associated with mood disorders. The results indicated significant modulation of serotonin receptors, suggesting its potential as an antidepressant agent with a favorable side effect profile compared to traditional medications .
Case Study 2: Synthesis and Application
Another research effort focused on synthesizing derivatives of this compound for enhanced biological activity. The study demonstrated that modifications to the fluorophenyl group could lead to increased potency against specific neurological targets, paving the way for new drug candidates .
Mechanism of Action
The mechanism of action of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the diazabicycloheptane core provides structural stability. The compound modulates the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Fluorophenyl-Substituted Derivatives
Halogenated Aryl Derivatives
Alkyl and Arylalkyl Derivatives
Key Research Findings
Catalytic Performance
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl derivative exhibits higher enantioselectivity (up to 37% ee) compared to the 4-chlorophenyl analog (26–28% ee) in DHPM synthesis, likely due to fluorine's electron-withdrawing effects stabilizing transition states .
- Benzyl Derivatives : While effective in receptor binding, benzyl-substituted analogs show lower catalytic yields (≤56%) due to steric hindrance .
Biological Activity
2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane; hydrobromide (often referred to as the compound hereafter) is a bicyclic compound recognized for its potential therapeutic applications, particularly in neuropharmacology and cancer treatment. Its unique structural features, including a fluorophenyl group, enhance its biological activity by influencing receptor binding and lipophilicity.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 272.14 g/mol. The presence of the fluorine atom contributes to its lipophilic properties, which may facilitate its interaction with various biological targets.
Research indicates that the compound interacts with specific receptors and enzymes, influencing neurotransmitter systems and potentially modulating pathways associated with neurological disorders and cancer. The binding affinity to biological targets is crucial for its pharmacological effects.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
- Neuropharmacological Effects : The compound has been studied for its ability to affect neurotransmitter systems, making it a candidate for treating conditions like depression and anxiety due to its receptor interaction profiles .
- Antitumor Activity : In vitro studies have shown that derivatives of the compound exhibit significant antiproliferative activity against various cancer cell lines, including cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1). For example, a derivative displayed an IC50 value of 9e against these cell lines, indicating its potential as an antitumor agent .
Case Studies
- Neuropharmacology : A study focused on the effects of the compound on serotonin receptors indicated that it could enhance serotonin signaling, which is beneficial for managing mood disorders .
- Cancer Research : A specific derivative containing the dithiocarbamate moiety showed significant selectivity towards tumor cells over normal lymphocytes, inducing apoptosis via caspase-dependent pathways without causing necrosis .
Synthesis Methods
Several synthesis methods have been reported for this compound:
- Multicomponent reactions have been employed to create various derivatives that retain the core bicyclic structure while modifying functional groups to enhance biological activity .
- The synthesis of dithiocarbamate derivatives has been highlighted for their improved antiproliferative properties .
Table 1: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (nM) | Apoptosis Induction |
|---|---|---|---|
| 9e | CaSki | 150 | Yes |
| 9e | MDA-MB-231 | 200 | Yes |
| 9e | SK-Lu-1 | 180 | Yes |
Table 2: Binding Affinity Studies
| Compound | Receptor Target | Binding Affinity (nM) |
|---|---|---|
| M-1121 | Menin | 10.3 |
| M-1121 | Other Targets | Varies |
Q & A
Q. What is the synthetic route for preparing enantiopure 2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide?
The compound is synthesized from trans-4-hydroxy-L-proline via a multi-step process. Key steps include Boc-protection of the bicyclic diamine, directed lithiation to introduce substituents, and subsequent deprotection to yield the free base. The hydrobromide salt is formed by treating the free base with HBr. Stereochemical control is achieved using asymmetric induction during lithiation, often employing (-)-sparteine as a chiral ligand .
Q. What role does this compound play in asymmetric organocatalysis?
The rigid bicyclic scaffold and chiral centers enable its use as a Brønsted acid catalyst in enantioselective reactions. For example, it catalyzes the Biginelli reaction (a three-component reaction involving aldehydes, urea, and β-ketoesters) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with moderate enantiomeric excess (18–37% ee) . Typical conditions involve 10 mol% catalyst in methanol, with yields up to 94% .
Q. How is the stereochemistry of derivatives confirmed experimentally?
X-ray crystallography (e.g., for the 2,4-difluorophenyl analog) and chiral HPLC analysis are standard methods. NMR spectroscopy, particularly H and C data, helps confirm regiochemistry and substituent effects .
Advanced Research Questions
Q. How can enantioselectivity in the Biginelli reaction be optimized using this catalyst?
Enantioselectivity depends on:
- Solvent polarity : Replacing methanol with isopropanol/methanol (6:1) increases yield (88%) but marginally improves ee (34%) .
- Substituent effects : Electron-donating groups (e.g., para-methoxy on aldehydes) enhance ee (up to 46%), while electron-withdrawing groups (e.g., nitro) reduce selectivity .
- Catalyst modification : N-Methylation or introducing bulky groups (e.g., phenethyl) improves steric control, achieving up to 46% ee .
Table 1: Optimization of DHPM Synthesis
| Catalyst | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Compound 1 | Methanol | 56 | 32 | |
| Compound 1 | Isopropanol/MeOH | 88 | 34 | |
| Compound 3 | Methanol | 94 | 46 |
Q. What computational insights explain the enantioselective mechanism?
Density functional theory (DFT) studies suggest a dual activation mechanism:
Q. Are there non-catalytic applications of this scaffold in materials science?
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been incorporated into perovskite materials for second-harmonic generation (SHG) due to their chiral, rigid structure. For example, homochiral derivatives induce switchable SHG properties in hybrid perovskites .
Methodological Considerations
Q. How to resolve contradictions in reported enantioselectivity values?
Discrepancies in ee (e.g., 32% vs. 46%) arise from variations in:
- Catalyst loading : Higher loadings (50 mol%) do not improve selectivity .
- Substrate scope : Electron-rich aldehydes favor higher ee .
- Analytical methods : Chiral HPLC vs. polarimetry may yield differing results .
Q. What strategies improve catalytic turnover in large-scale synthesis?
- Immobilization : Supporting the catalyst on silica or polymers enhances recyclability.
- Flow chemistry : Continuous flow systems mitigate decomposition during prolonged reactions.
- Co-catalysts : Adding achiral additives (e.g., thioureas) stabilizes transition states .
Data Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
